2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

Catalog No.
S1905867
CAS No.
6410-13-5
M.F
C16H10ClN3O3
M. Wt
327.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

CAS Number

6410-13-5

Product Name

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-

IUPAC Name

1-[(4-chloro-2-nitrophenyl)diazenyl]naphthalen-2-ol

Molecular Formula

C16H10ClN3O3

Molecular Weight

327.72 g/mol

InChI

InChI=1S/C16H10ClN3O3/c17-11-6-7-13(14(9-11)20(22)23)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H

InChI Key

FHEFMHNVEBIQDW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-])O

Material Science Research

Pigment Red 6 is being researched for its potential use in dye-sensitized solar cells (DSSCs) []. DSSCs are a type of photovoltaic cell that uses dye molecules to convert sunlight into electricity. Researchers are investigating the properties of PR 6, such as its light absorption efficiency and electron transport characteristics, to see if it can be a viable material for improving the efficiency of DSSCs [].

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is an organic compound classified as an azo dye, specifically known as Pigment Red 6. Its molecular formula is C16H10ClN3O3, and it has a molecular weight of approximately 327.72 g/mol. The compound consists of a naphthalene backbone substituted with a hydroxyl group and an azo group linked to a chloronitrophenyl moiety. This structure contributes to its vibrant red color and makes it useful in various applications, particularly in industrial settings .

The chemical behavior of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- is characterized by its ability to undergo several types of reactions:

  • Azo Coupling Reactions: The compound can participate in further azo coupling reactions, forming new azo dyes when reacted with other aromatic compounds.
  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, altering the compound's properties and reactivity.
  • Hydrolysis: In acidic or basic conditions, the azo bond may hydrolyze, leading to the release of naphthol and chloronitrophenyl derivatives .

Research indicates that 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- exhibits various biological activities. It has been studied for its potential antibacterial properties and has shown some efficacy against certain strains of bacteria. Additionally, its components can be toxic to aquatic organisms, raising concerns about environmental impact . The compound's interactions with biological systems may also involve mechanisms related to oxidative stress and cellular signaling pathways.

The synthesis of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- typically involves the following steps:

  • Preparation of Azo Compound:
    • Aniline or substituted aniline is diazotized using sodium nitrite and hydrochloric acid.
    • The diazonium salt is then coupled with 2-naphthol in alkaline conditions to form the azo dye.
  • Chlorination and Nitration:
    • The resulting azo compound can be further chlorinated using chlorine gas or chlorinating agents.
    • Nitration can be achieved by treating the chlorinated compound with nitric acid under controlled temperatures.
  • Purification:
    • The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- finds extensive use in various industries:

  • Dye Industry: Primarily used as a red dye in textiles and plastics.
  • Coatings: Incorporated into paints and coatings for color stability and vibrancy.
  • Inks: Utilized in printing inks due to its bright coloration and fastness properties .

Studies on the interactions of 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]- have revealed significant insights into its reactivity and potential toxicity:

  • Toxicological Assessments: Research indicates that this compound may pose risks to aquatic life and could have implications for human health if exposure occurs through contaminated water sources.
  • Environmental Impact: Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity, prompting regulatory assessments by agencies such as Health Canada .

Several compounds share structural similarities with 2-Naphthalenol, 1-[(4-chloro-2-nitrophenyl)azo]-, including:

Compound NameStructureKey Differences
1-(4-Chloro-2-nitrophenyl)azo-2-naphtholC16H10ClN3O3Similar structure but different substituents on the naphthol ring .
1-(2-Chloro-4-nitrophenyl)azo-2-naphtholC16H10ClN3O3Different positioning of chlorine and nitro groups; affects reactivity .
Sudan Red GC18H16N4OContains a different chromophore; used primarily as a dye but with different toxicity profiles .

These compounds exhibit unique properties due to variations in their substituents, which influence their solubility, color strength, and biological activity. Understanding these differences is crucial for selecting appropriate compounds for specific applications in industry and research.

XLogP3

5

UNII

5DJU80IZI2

Other CAS

6410-13-5

General Manufacturing Information

2-Naphthalenol, 1-[2-(4-chloro-2-nitrophenyl)diazenyl]-: ACTIVE

Dates

Modify: 2023-08-16

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